2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester

Lipophilicity Drug Design Chromatographic Retention

2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester (CAS 50397-63-2) is an arylsulfonylacetic acid ethyl ester with the molecular formula C11H14O4S and a molecular weight of 242.29 g/mol. It belongs to the class of α-sulfonyl esters, which serve as versatile synthetic intermediates—functioning as α-carboxylate anion equivalents in asymmetric Mannich reactions and as precursors in Julia-type olefinations.

Molecular Formula C11H14O4S
Molecular Weight 242.29 g/mol
CAS No. 50397-63-2
Cat. No. B12280722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester
CAS50397-63-2
Molecular FormulaC11H14O4S
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CS(=O)(=O)C1=CC=CC(=C1)C
InChIInChI=1S/C11H14O4S/c1-3-15-11(12)8-16(13,14)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3
InChIKeyDKBHHMLGBAWFQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester (CAS 50397-63-2): Procurement-Relevant Physicochemical Profile and Class Positioning


2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester (CAS 50397-63-2) is an arylsulfonylacetic acid ethyl ester with the molecular formula C11H14O4S and a molecular weight of 242.29 g/mol [1]. It belongs to the class of α-sulfonyl esters, which serve as versatile synthetic intermediates—functioning as α-carboxylate anion equivalents in asymmetric Mannich reactions and as precursors in Julia-type olefinations [2]. The compound features a 3-methylphenyl (m-tolyl) sulfonyl group bridging to an acetic acid ethyl ester moiety, with computed physicochemical properties including an XLogP3 of 1.8, a topological polar surface area (TPSA) of 68.8 Ų, five rotatable bonds, and zero hydrogen bond donors [1]. Its experimentally determined density is 1.208 g/cm³ . A GC-MS spectrum is available in the Wiley Registry (NIST Number 33769) with characteristic fragment ions at m/z 91, 105, and 155 [1].

Why 2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester Cannot Be Assumed Interchangeable with Its Para Isomer or Unsubstituted Phenyl Analog


Arylsulfonylacetic acid esters with identical molecular formulas can exhibit markedly different physicochemical properties depending on the position of the methyl substituent on the aromatic ring. The meta-methyl substitution in 2-[(3-methylphenyl)sulfonyl]acetic acid ethyl ester produces a computed XLogP3 of 1.8 [1], compared with a reported logP of 2.41 for its para-substituted isomer (ethyl 2-tosylacetate, CAS 2850-19-3) —a difference of approximately 0.6 log units that can significantly alter partitioning behavior in both chromatographic purification and biological assay systems. Additionally, the unsubstituted phenyl analog (CAS 7605-30-3) has a reported density of 1.239 g/cm³ versus 1.208 g/cm³ for the meta-methyl compound , reflecting differences in molecular packing. The Pratanata & Williams (1973) study on alkoxyl migration in mass spectra of arylsulphonylacetic acid esters further demonstrates that aryl substituent position directly influences gas-phase fragmentation pathways, meaning that the meta-substituted compound cannot be assumed to produce identical mass spectral signatures to its ortho- or para-substituted congeners [2]. These differences have practical consequences for analytical method development, synthetic route optimization, and biological screening data reproducibility.

Quantitative Differentiation Evidence for 2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester (CAS 50397-63-2) Against Key Analogs


Lipophilicity (LogP) Comparison: Meta-Methyl Substitution Reduces logP by ~0.6 Units Versus Para Isomer

The meta-methyl substitution in 2-[(3-methylphenyl)sulfonyl]acetic acid ethyl ester yields a computed XLogP3 of 1.8, compared with a reported logP of 2.41 for the para-substituted isomer ethyl 2-tosylacetate (CAS 2850-19-3). This represents a quantified logP reduction of approximately 0.6 units associated with moving the methyl group from the para to the meta position on the phenylsulfonyl ring [1]. For context, the unsubstituted phenyl analog (CAS 7605-30-3) has a reported logP of approximately 2.10 , positioning the meta-methyl compound as the most hydrophilic among these three aryl-substituted variants.

Lipophilicity Drug Design Chromatographic Retention Partition Coefficient ADME

Density Differentiation: Meta-Methyl Compound is Less Dense than Para-Substituted and Unsubstituted Phenyl Analogs

The experimentally determined density of 2-[(3-methylphenyl)sulfonyl]acetic acid ethyl ester is 1.208 g/cm³ . This is lower than the density of the para-substituted isomer, which has a predicted density of approximately 1.229 g/cm³ , and lower than the unsubstituted phenyl analog (CAS 7605-30-3), which has a reported density of 1.239 g/cm³ at 20°C . The methyl ester analog of the para compound (CAS 50397-64-3) has an even higher reported density of 1.24 g/cm³ , suggesting that the combination of meta-methyl substitution and ethyl ester functionality yields the lowest density among common arylsulfonylacetate ester variants.

Density Physical Property Formulation Quality Control Material Handling

Mass Spectral Fragmentation Fingerprint: Meta-Substituted Aryl Ring Directs Distinct Gas-Phase Rearrangement Pathways

The electron ionization (EI) mass spectrum of 2-[(3-methylphenyl)sulfonyl]acetic acid ethyl ester is recorded in the Wiley Registry (NIST Number 33769) with 17 total peaks, a top peak at m/z 91, second highest at m/z 105, and third highest at m/z 155 [1]. The Pratanata & Williams (1973) study on the mass spectra of arylsulphonylacetic acid esters established that these compounds undergo a characteristic alkoxyl migration to the ortho position of the aromatic ring upon electron impact, with the nature and position of the aryl substituent governing the extent and pathway of this skeletal rearrangement [2]. For meta-substituted congeners, the presence of the methyl group at the 3-position creates two non-equivalent ortho positions (C-2 and C-4), one of which is adjacent to the methyl substituent (C-2) and one which is not (C-4). This steric and electronic asymmetry influences the alkoxyl migration pathway compared to para-substituted analogs, where both ortho positions are equivalent, producing a distinguishable mass spectral fingerprint.

Mass Spectrometry GC-MS Analytical Identification Fragmentation Pattern Quality Control

Reference Database Coverage Asymmetry: Meta Isomer Absent from NIST Chemistry WebBook While Para Isomer is Cataloged

The para-substituted isomer, acetic acid [(4-methylphenyl)sulfonyl]-, ethyl ester (CAS 2850-19-3), is included in the NIST Chemistry WebBook (NIST Standard Reference Database 69) with IUPAC Standard InChI, InChIKey, and chemical structure data [1]. In contrast, a query for the meta-substituted compound (CAS 50397-63-2) in the NIST Chemistry WebBook returns 'Registry Number Not Found' [2]. However, the meta compound's mass spectrum is available through the Wiley Registry (SpectraBase) and the NIST Mass Spectral Library (NIST Number 33769), indicating that while gas-phase analytical data exists, validated thermophysical property data in the NIST WebBook is currently limited to the para isomer [3].

Reference Standards NIST Database Coverage Method Validation Procurement Risk

Rotatable Bond Count and Conformational Flexibility: Implications for Binding Entropy and Crystallization Behavior

2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester possesses five rotatable bonds as computed by Cactvs 3.4.8.18 and reported in PubChem [1]. This rotatable bond count is identical to that of its para-substituted isomer (CAS 2850-19-3), as both share the same molecular formula and connectivity pattern differing only in the position of the aromatic methyl substituent. However, the meta positioning of the methyl group introduces steric asymmetry around the sulfonyl-phenyl bond (C-S bond rotation), which may influence the conformational energy landscape compared to the more symmetric para-substituted analog. The presence of five rotatable bonds combined with zero hydrogen bond donors and four hydrogen bond acceptors [1] defines a molecular recognition profile where conformational entropy costs upon binding are predictable and can be computationally modeled.

Conformational Flexibility Rotatable Bonds Crystallization Entropy Molecular Recognition

Application Scenarios Where 2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester (CAS 50397-63-2) Provides Verifiable Advantages Over Analogs


Asymmetric Mannich Reaction Building Block Requiring Lower Lipophilicity for Aqueous-Phase Transfer Catalysis

In phase-transfer-catalyzed (PTC) asymmetric Mannich reactions of arylsulfonylacetates, as described by Cassani et al. (2009) [1], the choice of aryl substituent affects both reactivity and partitioning behavior at the organic-aqueous interface. The meta-methyl compound's lower XLogP3 (1.8) compared to the para isomer (logP 2.41) suggests improved accessibility to the aqueous phase where the PTC catalyst operates. This 0.6 logP reduction corresponds to a roughly 4-fold decrease in organic-phase preference, which may enhance reaction rates in biphasic systems by facilitating deprotonation at the interface. Researchers developing asymmetric Mannich protocols should consider the meta-substituted sulfonylacetate when reaction optimization requires tuning the lipophilic-hydrophilic balance of the nucleophile component.

GC-MS Analytical Reference Standard for Distinguishing Meta-Substituted Arylsulfonyl Metabolites or Synthetic Impurities

The distinct EI mass spectral fragmentation pattern of 2-[(3-methylphenyl)sulfonyl]acetic acid ethyl ester (NIST Number 33769, major ions m/z 91, 105, 155) [1] enables its use as an authentic reference standard for confirming the identity of meta-substituted arylsulfonyl species in complex mixtures. Because the alkoxyl migration pathway described by Pratanata & Williams (1973) is sensitive to the position of the aryl substituent, the mass spectrum of this compound cannot be substituted by that of its para isomer. Analytical laboratories performing impurity profiling or metabolite identification in pharmaceutical development should procure the meta-substituted reference standard to ensure unambiguous peak assignment when meta-substituted arylsulfonyl fragments are suspected.

Density-Based Incoming Quality Control for Bulk Procurement of Arylsulfonylacetic Ester Intermediates

The experimentally measured density of 1.208 g/cm³ for the meta-methyl compound [1] provides a rapid, non-destructive identity verification parameter that distinguishes it from the para isomer (predicted density ~1.229 g/cm³) and the unsubstituted phenyl analog (1.239 g/cm³) . For procurement and inventory management workflows, density measurement can serve as a first-line quality check to confirm that the correct regioisomer has been received before committing material to multi-step synthetic sequences, reducing the risk of costly downstream regioisomer-related synthesis failures.

Computational Chemistry Libraries Requiring Meta-Substituted Aryl Sulfone Pharmacophore Diversity

In structure-based drug design, the meta-methyl substitution pattern on the arylsulfonyl group presents a steric and electronic profile that is distinct from the more commonly available para-substituted tosyl derivatives. With five rotatable bonds, zero H-bond donors, and an XLogP3 of 1.8 [1], this compound occupies a specific region of physicochemical space that balances conformational flexibility with moderate lipophilicity. Virtual screening libraries that include this meta-substituted sulfonylacetate ester can explore binding interactions where the methyl group at the 3-position engages in hydrophobic contacts that would be geometrically inaccessible to para-substituted analogs, potentially yielding novel hit series.

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